molecular formula C16H20ClN3O2 B12941623 5-(4-Chlorophenyl)-5-methyl-3-(piperidin-1-ylmethyl)imidazolidine-2,4-dione CAS No. 847-90-5

5-(4-Chlorophenyl)-5-methyl-3-(piperidin-1-ylmethyl)imidazolidine-2,4-dione

Cat. No.: B12941623
CAS No.: 847-90-5
M. Wt: 321.80 g/mol
InChI Key: ZQFSPZKFEMKLTG-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-5-methyl-3-(piperidin-1-ylmethyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-5-methyl-3-(piperidin-1-ylmethyl)imidazolidine-2,4-dione typically involves the reaction of 4-chlorobenzaldehyde with piperidine and methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imidazolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-5-methyl-3-(piperidin-1-ylmethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-(4-Chlorophenyl)-5-methyl-3-(piperidin-1-ylmethyl)imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-5-methyl-3-(piperidin-1-ylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-5-methyl-3-(piperidin-1-ylmethyl)imidazolidine-2,4-dione is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of a chlorophenyl group with an imidazolidine-2,4-dione core and a piperidin-1-ylmethyl substituent makes it a valuable compound in various research and industrial applications.

Biological Activity

5-(4-Chlorophenyl)-5-methyl-3-(piperidin-1-ylmethyl)imidazolidine-2,4-dione, a compound with significant potential in pharmacology, has been studied for its diverse biological activities. This article synthesizes findings from various sources to provide a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and other therapeutic potentials.

Chemical Structure

The compound's structure can be represented as follows:

C14H18ClN3O2\text{C}_{14}\text{H}_{18}\text{Cl}\text{N}_{3}\text{O}_{2}

This structure features a chlorophenyl group and a piperidine moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of derivatives related to this compound. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 10.10 µg/mL against MCF-7 cells. Modifications to the compound's structure enhanced its potency; for instance:

  • Compound 4i (a derivative with a benzyl piperidine moiety) showed an IC50 of 2.32 µg/mL , indicating superior antitumor activity compared to the parent compound .

The mechanism by which this compound exerts its effects involves:

  • Induction of cell cycle arrest at the S and G2/M phases.
  • Increase in the Bax/Bcl-2 ratio , promoting apoptosis in cancer cells.
  • Activation of caspase 9 , which is pivotal in the apoptotic pathway .

Enzyme Inhibition and Other Biological Activities

The compound has also been investigated for its potential as an enzyme inhibitor, particularly in modulating pain pathways through P2X3 receptor antagonism.

Pain Modulation Studies

Research indicates that derivatives of this compound can act as modulators of P2X3 receptors, which are implicated in pain signaling. These compounds may offer new avenues for pain management therapies without the side effects associated with traditional analgesics .

Antibacterial Activity

In addition to its anticancer properties, the compound exhibits antibacterial activity . It has shown moderate to strong efficacy against various bacterial strains, including:

  • Salmonella typhi
  • Bacillus subtilis

This suggests potential applications in treating bacterial infections, complementing its anticancer properties .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeObserved EffectsIC50 Value
AnticancerCytotoxicity against MCF-7 and HepG2 cells10.10 µg/mL
Enhanced activity with structural modifications2.32 µg/mL
Enzyme InhibitionModulation of P2X3 receptorsNot specified
AntibacterialEffective against Salmonella typhi and Bacillus subtilisModerate to strong

Properties

CAS No.

847-90-5

Molecular Formula

C16H20ClN3O2

Molecular Weight

321.80 g/mol

IUPAC Name

5-(4-chlorophenyl)-5-methyl-3-(piperidin-1-ylmethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C16H20ClN3O2/c1-16(12-5-7-13(17)8-6-12)14(21)20(15(22)18-16)11-19-9-3-2-4-10-19/h5-8H,2-4,9-11H2,1H3,(H,18,22)

InChI Key

ZQFSPZKFEMKLTG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CN2CCCCC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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